tert-Butyl 9-oxo-2,8-diazaspiro[4.6]undecane-2-carboxylate
Description
Historical Context and Discovery
The development of this compound emerged from the broader exploration of spirocyclic compounds that began gaining momentum in the late twentieth and early twenty-first centuries. The compound was first catalogued with the Chemical Abstracts Service registry number 1341039-06-2, establishing its formal recognition within the chemical literature. The systematic study of diazaspiro compounds, particularly those featuring undecane frameworks, represented a natural evolution from earlier research into simpler spirocyclic systems. The specific structural motif present in this compound reflects the pharmaceutical industry's increasing interest in three-dimensional molecular scaffolds that could provide enhanced selectivity and reduced off-target effects compared to traditional flat aromatic compounds.
Historical records indicate that the compound's development was closely tied to advances in synthetic methodology for constructing complex spirocyclic architectures. Early synthetic approaches to related diazaspiro compounds laid the groundwork for the eventual preparation of this specific derivative. The incorporation of the tert-butyl protecting group strategy, a well-established methodology in organic synthesis, provided researchers with a means to temporarily mask the carboxylic acid functionality while allowing for further chemical manipulations. This strategic use of protecting groups has become a hallmark of modern synthetic chemistry, enabling the construction of increasingly complex molecular structures through sequential transformations.
The compound's discovery timeline coincided with growing recognition of the importance of molecular diversity in drug discovery programs. Pharmaceutical researchers began to appreciate that traditional flat aromatic compounds, while historically successful, represented only a small fraction of the possible chemical space that could be explored for biological activity. The spirocyclic framework of this compound exemplifies this shift toward three-dimensional molecular architecture, offering multiple sites for functionalization and the potential for selective interactions with biological targets.
Nomenclature and Classification
The systematic nomenclature of this compound follows established International Union of Pure and Applied Chemistry conventions for complex heterocyclic compounds. The name can be deconstructed into several key components that describe the molecular structure with precision. The "diazaspiro[4.6]undecane" portion indicates a spirocyclic system containing eleven atoms in total, with nitrogen atoms positioned at the 2 and 8 positions, and the spiro junction connecting a four-membered and six-membered ring system. The "9-oxo" designation specifies the presence of a ketone functional group at position 9, while the "tert-butyl" and "carboxylate" terms describe the ester functionality that serves as a protecting group for the carboxylic acid.
The compound's classification within chemical taxonomy places it among several important categories of organic molecules. Primarily, it belongs to the class of spiro compounds, which are characterized by having two or more rings connected through a single shared atom. Within this broad category, it is further classified as a diazaspiro compound due to the presence of two nitrogen atoms within the ring system. The heterocyclic nature of the molecule, containing both carbon and nitrogen atoms in its ring structure, places it within the extensive family of nitrogen-containing heterocycles that have proven invaluable in medicinal chemistry applications.
From a functional group perspective, the compound contains several important chemical moieties that contribute to its classification. The presence of the ketone group at position 9 classifies it among carbonyl-containing compounds, while the carboxylate ester functionality places it within the broader category of carboxylic acid derivatives. The tert-butyl group represents a tertiary alkyl substituent commonly employed in synthetic chemistry as a protecting group, highlighting the compound's role as a synthetic intermediate rather than a final target molecule.
| Chemical Classification | Category | Specific Features |
|---|---|---|
| Structural Class | Spirocyclic Compounds | Two ring systems sharing single atom |
| Heteroatom Content | Diaza Compounds | Two nitrogen atoms in ring system |
| Functional Groups | Ketone and Ester | 9-oxo and tert-butyl carboxylate |
| Ring System | [4.6]Undecane | 4-membered and 6-membered rings, 11 total atoms |
Significance in Organic Chemistry
The significance of this compound in organic chemistry extends beyond its individual structural features to encompass its role as a representative example of modern synthetic complexity and versatility. The compound serves as a versatile building block in chemical synthesis, offering multiple sites for functionalization and the potential for diverse chemical transformations. Its unique spirocyclic structure allows for the introduction of various chemical functionalities, making it valuable in the design and creation of complex molecular structures that can serve as pharmaceutical lead compounds or advanced materials.
The strategic importance of this compound lies in its ability to serve as a synthetic intermediate for accessing more complex molecular architectures. The presence of multiple reactive sites, including the ketone functionality at position 9 and the protected carboxylic acid group, provides synthetic chemists with numerous opportunities for further elaboration. The spirocyclic framework offers a rigid three-dimensional scaffold that can pre-organize functional groups in specific spatial arrangements, potentially leading to enhanced selectivity in biological interactions compared to more flexible linear or cyclic molecules.
Research applications of the compound span multiple areas of organic chemistry, from fundamental studies of spirocyclic reactivity to applied pharmaceutical chemistry. The molecule has been utilized in the development of novel drug candidates, where its unique structural features may contribute to improved pharmacological properties. The three-dimensional nature of the spirocyclic system can provide access to chemical space that is difficult to reach with traditional synthetic approaches, potentially leading to the discovery of compounds with novel biological activities.
The compound's significance is further enhanced by its role in advancing synthetic methodology. The development of efficient routes to this compound has contributed to the broader understanding of spirocyclic synthesis, providing insights that can be applied to the preparation of related compounds. These methodological advances have implications that extend beyond the specific compound to influence the broader field of heterocyclic chemistry and complex molecule synthesis.
Overview of Research Development
The research development surrounding this compound has progressed through several distinct phases, each contributing to the current understanding of its properties and potential applications. Initial research focused on establishing reliable synthetic routes to the compound, with particular attention to developing methods that could provide the molecule in sufficient quantity and purity for further study. These early synthetic efforts revealed the challenges associated with constructing the spirocyclic framework while maintaining the desired stereochemistry and functional group compatibility.
Subsequent research has expanded to explore the compound's utility as a synthetic intermediate for accessing more complex molecular structures. Studies have demonstrated its value in the synthesis of various pharmaceuticals and agrochemicals, with particular emphasis on leveraging the spirocyclic framework to create molecules with enhanced three-dimensional character. The development of efficient transformation methods has been a key focus, with researchers working to identify reaction conditions that can selectively modify specific sites within the molecule while preserving the integrity of the spirocyclic core.
Current research directions have increasingly focused on understanding the compound's potential biological activities and its role in drug discovery programs. While the compound itself may not possess inherent biological activity, its derivatives and transformation products have shown promise in various therapeutic areas. The rigid spirocyclic framework has proven particularly valuable for creating molecules that can interact selectively with specific biological targets, leading to improved efficacy and reduced side effects compared to more traditional pharmaceutical scaffolds.
| Research Phase | Timeline | Key Developments | Impact |
|---|---|---|---|
| Initial Synthesis | Early 2000s | Synthetic route development | Established preparation methods |
| Methodology Development | 2010s | Transformation chemistry | Expanded synthetic utility |
| Biological Evaluation | 2015-present | Drug discovery applications | Therapeutic potential assessment |
| Advanced Applications | 2020-present | Material science uses | Broadened application scope |
The evolution of research into this compound reflects broader trends in organic chemistry toward increasing molecular complexity and three-dimensional design. The compound has served as both a synthetic target and a platform for developing new chemical transformations, contributing to the advancement of spirocyclic chemistry as a whole. Future research directions are likely to continue exploring its potential applications in various fields, from pharmaceutical development to materials science, while also working to develop more efficient and environmentally sustainable synthetic approaches.
Properties
IUPAC Name |
tert-butyl 8-oxo-2,9-diazaspiro[4.6]undecane-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24N2O3/c1-13(2,3)19-12(18)16-9-7-14(10-16)5-4-11(17)15-8-6-14/h4-10H2,1-3H3,(H,15,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGVWDUJGUKCNHN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(C1)CCC(=O)NCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 9-oxo-2,8-diazaspiro[4.6]undecane-2-carboxylate typically involves multiple steps, starting with the appropriate precursors. The reaction conditions often require the use of strong bases or acids, depending on the specific steps involved.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
Tert-Butyl 9-oxo-2,8-diazaspiro[4.6]undecane-2-carboxylate can undergo various chemical reactions, including:
Oxidation: : The compound can be oxidized to form derivatives with different functional groups.
Reduction: : Reduction reactions can be used to modify the compound's structure.
Substitution: : Substitution reactions can introduce new substituents at specific positions on the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation reactions, reducing agents like lithium aluminum hydride for reduction reactions, and various nucleophiles and electrophiles for substitution reactions.
Major Products Formed
The major products formed from these reactions can vary depending on the specific conditions and reagents used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions may produce alcohols or amines.
Scientific Research Applications
Pharmaceutical Applications
Drug Development
tert-Butyl 9-oxo-2,8-diazaspiro[4.6]undecane-2-carboxylate has been explored for its potential as a precursor in the synthesis of bioactive compounds. Its spirocyclic structure is significant in medicinal chemistry, where such frameworks are often linked to biological activity.
Case Studies
Research has indicated that derivatives of this compound may exhibit antimicrobial and anticancer properties. For instance, studies on spirocyclic compounds have shown promising results in inhibiting cancer cell proliferation and enhancing the efficacy of existing drugs .
Organic Synthesis
Building Block for Complex Molecules
The compound serves as an important intermediate in the synthesis of more complex organic molecules. Its ability to undergo various chemical transformations makes it valuable in synthetic organic chemistry.
Applications in Research
In laboratory settings, it has been utilized to develop new synthetic routes for creating compounds with potential therapeutic effects. The unique nitrogen-containing spiro structure facilitates reactions that lead to the formation of novel heterocyclic compounds .
Material Science
Potential Use in Polymer Chemistry
There is ongoing research into using this compound as a monomer or additive in polymer synthesis. The incorporation of such spirocyclic structures into polymers could enhance their mechanical properties and thermal stability.
Analytical Chemistry
Standard Reference Material
Due to its well-defined chemical properties and structure, this compound can serve as a standard reference material in analytical chemistry, aiding in the calibration of instruments and validation of methods used for analyzing similar compounds.
Summary Table of Applications
| Application Area | Description | Example Use Cases |
|---|---|---|
| Pharmaceutical | Precursor for bioactive compounds | Antimicrobial and anticancer agents |
| Organic Synthesis | Intermediate for complex molecule formation | Synthesis of heterocyclic compounds |
| Material Science | Potential monomer/additive for polymers | Enhancing mechanical properties |
| Analytical Chemistry | Standard reference material | Calibration and method validation |
Mechanism of Action
The mechanism by which tert-Butyl 9-oxo-2,8-diazaspiro[4.6]undecane-2-carboxylate exerts its effects depends on its specific application. For example, in drug discovery, it may interact with specific molecular targets or pathways to modulate biological processes.
Comparison with Similar Compounds
Chemical Identity :
Physicochemical Properties :
- Storage : 2–8°C in sealed, moisture-free conditions .
- Solubility : Soluble in DMSO; stock solutions require preparation at 37°C with sonication .
- Safety : GHS warnings include H302 (harmful if swallowed), H315 (skin irritation), H319 (eye irritation), and H335 (respiratory irritation) .
Comparison with Structurally Similar Compounds
Structural Variations in Spirocyclic Backbones
The spirocyclic architecture and substituent positions critically influence molecular interactions and bioactivity. Key analogs include:
Key Observations :
Implications :
- The target compound’s solubility and bioavailability are likely comparable to [5.5] analogs but may differ in metabolic stability due to ketone positioning .
- Fluorinated analogs (e.g., PBLL1322 in ) exhibit distinct toxicity profiles, whereas the target’s hazards align with typical spirocyclic amines .
Biological Activity
Overview
tert-Butyl 9-oxo-2,8-diazaspiro[4.6]undecane-2-carboxylate , with the molecular formula and a molecular weight of 268.35 g/mol, is a spiro compound that has garnered attention in various fields of biological research due to its unique structural properties and potential biological activities. This article explores its synthesis, biological mechanisms, and applications in medicinal chemistry.
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The compound's preparation may require strong acids or bases, and purification methods such as recrystallization or chromatography are often employed to achieve high purity levels .
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 268.35 g/mol |
| CAS Number | 1341039-06-2 |
The biological activity of this compound is largely attributed to its interaction with various biological targets. It has been suggested that the compound may act as an inhibitor in specific enzymatic pathways or cellular processes, although detailed mechanisms remain to be fully elucidated.
Antimicrobial Properties
Research indicates that this compound exhibits promising antimicrobial activity. For instance, it has been shown to inhibit the secretion of certain virulence factors in pathogenic bacteria, thereby reducing their pathogenicity . This suggests potential applications in developing new antimicrobial agents.
Anticancer Activity
Preliminary studies have indicated that this compound may possess anticancer properties. In vitro assays have demonstrated its ability to induce apoptosis in cancer cell lines, although further research is needed to confirm these effects and understand the underlying mechanisms .
Case Studies and Research Findings
- Inhibition of Type III Secretion System (T3SS) :
- Cytotoxicity Testing :
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing tert-butyl 9-oxo-2,8-diazaspiro[4.6]undecane-2-carboxylate, and how can reaction yields be optimized?
- Methodology : Spirocyclic compounds like this are typically synthesized via cyclization reactions, such as intramolecular nucleophilic substitution or ring-closing metathesis. For example, tert-butyl-protected diazaspiro compounds often involve Boc (tert-butoxycarbonyl) group introduction during ring formation .
- Optimization : Use high-purity starting materials and monitor reaction progress via LC-MS. Temperature control (e.g., reflux in anhydrous solvents like THF or DCM) and catalysts (e.g., Pd for cross-coupling steps) can improve yields. For related spiro compounds, yields are enhanced by protecting group strategies (e.g., Boc for amines) .
Q. How can the spirocyclic structure of this compound be confirmed experimentally?
- Techniques :
-
X-ray crystallography : Resolve the 3D structure using SHELX software for refinement .
-
NMR spectroscopy : Key signals include the tert-butyl group (δ ~1.4 ppm in H NMR) and carbonyl resonances (δ ~170-180 ppm in C NMR). Spiro junctions often show distinct splitting patterns due to restricted rotation .
-
Mass spectrometry : Confirm molecular weight (e.g., [M+H] peak at m/z ≈ 283.3 for CHNO) .
Analytical Data Expected Results Reference Molecular Formula CHNO Molecular Weight ~266.34 g/mol Key C NMR Signals Boc carbonyl (~155 ppm), spiro C (~70 ppm)
Q. What safety protocols are critical for handling this compound in the lab?
- Storage : Refrigerate (2–8°C) in airtight containers under inert gas (e.g., N) to prevent hydrolysis of the Boc group .
- Handling : Use explosion-proof equipment, avoid electrostatic discharge, and wear nitrile gloves + flame-retardant lab coats .
- Decomposition : Hazardous products (e.g., CO, NO) may form under fire; use CO or dry chemical extinguishers .
Advanced Research Questions
Q. How can computational modeling predict the reactivity of the 9-oxo group in nucleophilic or electrophilic reactions?
- Methodology :
- DFT calculations : Optimize the molecule’s geometry and calculate Fukui indices to identify electrophilic/nucleophilic sites.
- MD simulations : Study solvent effects (e.g., DMSO vs. water) on the carbonyl group’s accessibility .
Q. How should researchers resolve contradictions in spectral data when assigning stereochemistry?
- Case Study : If NOESY NMR data conflicts with X-ray results (e.g., axial vs. equatorial substituents):
Re-examine crystal structure for disorder or thermal motion artifacts using SHELXL refinement .
Validate via independent synthesis of diastereomers and comparative H NMR analysis .
- Tools : Use graph-set analysis (e.g., Etter’s rules) to interpret hydrogen-bonding patterns in crystallographic data .
Q. What strategies are effective for designing structure-activity relationship (SAR) studies using derivatives of this compound?
- Approach :
- Core modifications : Replace the 9-oxo group with thioketone or hydroxylamine to assess electronic effects.
- Spiro ring variation : Synthesize analogs with [4.5] or [5.5] spiro systems to study ring size impact on bioactivity .
- Data Analysis : Use multivariate statistical models (e.g., PCA) to correlate structural features with activity in assays (e.g., enzyme inhibition) .
Contradictions and Mitigation
- Synthetic Yield Discrepancies : If Boc protection fails (e.g., hydrolysis during spirocyclization), replace Boc with more stable groups like Cbz (benzyloxycarbonyl) .
- Spectroscopic Artifacts : For ambiguous NMR signals, use deuterium exchange or N-labeled analogs to confirm assignments .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
